Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) is a heterocyclic compound with potential pharmacological applications. It belongs to the class of pyridine derivatives and exhibits a unique chemical structure that makes it attractive for medicinal chemistry research.
Mechanism Of Action
The mechanism of action of Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation. It has also been shown to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical And Physiological Effects
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase. Additionally, it has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and has a unique chemical structure that makes it attractive for medicinal chemistry research. However, it also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.
Future Directions
There are several potential future directions for research on Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI). One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Additionally, further research could be conducted to better understand its mechanism of action and to develop more water-soluble derivatives for use in lab experiments.
Synthesis Methods
The synthesis of Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) can be achieved via several methods. One of the most common methods involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then subjected to a condensation reaction with thioacetic acid to yield Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI). Other methods include the use of palladium-catalyzed reactions and microwave-assisted reactions.
Scientific Research Applications
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has been the subject of several scientific studies due to its potential pharmacological applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
100037-76-1 |
---|---|
Product Name |
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) |
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
7-propan-2-ylthieno[2,3-c]pyridine |
InChI |
InChI=1S/C10H11NS/c1-7(2)9-10-8(3-5-11-9)4-6-12-10/h3-7H,1-2H3 |
InChI Key |
BYEJKQVSDSAZLJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CC2=C1SC=C2 |
Canonical SMILES |
CC(C)C1=NC=CC2=C1SC=C2 |
synonyms |
Thieno[2,3-c]pyridine, 7-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.